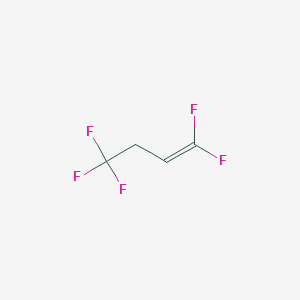

1-Chloro-4-(2,2,2-trifluoroethyl)benzene

説明

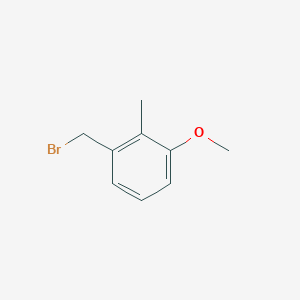

The compound "1-Chloro-4-(2,2,2-trifluoroethyl)benzene" is a chlorinated benzene derivative with a trifluoroethyl group attached to the benzene ring. This structure suggests potential reactivity both due to the presence of the chlorine atom and the electron-withdrawing trifluoroethyl group, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of chlorinated benzene derivatives can be achieved through various methods. For instance, the synthesis of 1-Chloro-2,4,5-Trimethyl-Benzene was performed using a one-step method with unsym-trimethylbenzene as the raw material and a catalytic system consisting of HCl-H2O2-CH3COOH. Optimal conditions were determined to be at 60°C for 2 hours, with specific molar ratios for the reactants, resulting in an average yield of 82.8% and a conversion rate of 98.4% . Although this synthesis is for a

科学的研究の応用

Synthesis and Characterization of Novel Compounds

1-Chloro-4-(2,2,2-trifluoroethyl)benzene is used in the synthesis of new chemical compounds. For instance, it has been involved in the creation of novel fluorine-containing polyetherimide. This compound was synthesized and characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Chemical Reactions and Selectivities

The compound plays a role in chemical reactions showcasing site selectivities. For example, it underwent deprotonation adjacent to the halogen substituent when treated with specific reagents. This process demonstrates the potential for controlled chemical modifications and selectivities in synthetic chemistry (F. Mongin, O. Desponds, M. Schlosser, 1996).

Interaction with Other Chemicals

1-Chloro-4-(2,2,2-trifluoroethyl)benzene interacts with other chemicals in unique ways. For instance, its interaction with BCl3 in CH2Cl2, a representative of a novel generation of inifers (initiator/transfer agents for cationic polymerizations), has been studied to understand the mechanism of ion formation in these processes (T. Dittmer, S. Pask, O. Nuyken, 1992).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of a 1,2-dialkyl-5-trifluoromethylbenzimidazoles library. This process starts from 1-chloro-2-nitro-4-(trifluoromethyl)benzene and progresses through o-phenylendiamines. The trifluoromethyl group in the final benzimidazoles is significant for their potential applications, highlighting the compound's role in creating structurally diverse and potentially bioactive molecules (Diana Vargas-Oviedo, Andrés Charris-Molina, J. Portilla, 2017).

Safety and Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

特性

IUPAC Name |

1-chloro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKTYKYFICQXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672359 | |

| Record name | 1-Chloro-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(2,2,2-trifluoroethyl)benzene | |

CAS RN |

81577-07-3 | |

| Record name | 1-Chloro-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)

![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)

![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)

![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)